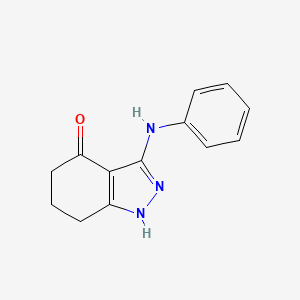

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is a chemical compound that belongs to the class of indazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 3-(Phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one and its derivatives have been synthesized and explored for various chemical properties. In one study, a novel methodology was developed for the synthesis of new substituted derivatives of this compound. The process involved a one-pot three-component reaction, showcasing operational simplicity and yielding products under mild conditions (Rimaz et al., 2017).

Bioactivity and Medicinal Potential

- Some derivatives of 3-(Phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one have been investigated for their biological activities. Certain compounds synthesized from this chemical showed significant antiproliferative activities, with notable effects on different cancer cell lines (Maggio et al., 2011).

Molecular Structure Analysis

- The molecular structure and interaction types of some similar compounds, like 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole, were extensively studied using X-ray diffraction and DFT calculations, providing insights into the intramolecular and intermolecular forces in these compounds (Fizer et al., 2018).

Catalysis and Synthetic Applications

- A greener approach to synthesizing 4,5,6,7-tetrahydro-1H-indazol-3(2H)-ones was explored using Amberlyst A-21 as a catalyst, highlighting an environmental-friendly and economically viable procedure (Rao et al., 2014).

Wirkmechanismus

: DrugBank: (3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one : Most literature classifies phenytoin as an unselective sodium channel blocker. (Phenytoin: a step by step insight into its multiple mechanisms of action. J Neurol (2017) 264: 74. https://doi.org/10.1007/s00415-017-8465-4) : DrugBank: 3-(4-Phenylamino-Phenylamino)-2-(1h-Tetrazol-5-Yl)-Acrylonitrile : DrugBank: N-(3-(8-CYANO-4-(PHENYLAMINO)PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YLAMINO)PHENYL)ACETAMIDE : Corrosion inhibition plays a pivotal role in safeguarding metal structures and equipment in diverse industrial sectors. This review paper examines the latest developments in corrosion inhibitors, focusing on organic, inorganic, and mixed-type compounds. The review synthesizes a vast body of literature, highlighting key findings from experimental studies evaluating the effectiveness of organic … Springer: A compilation of Corrosion inhibitors in acidic environments : [ChemBK: N-苯基-3-氨基丙基三甲氧基硅烷](https://www.chembk.com/cn/chem/N-%

Eigenschaften

IUPAC Name |

3-anilino-1,5,6,7-tetrahydroindazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-11-8-4-7-10-12(11)13(16-15-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDLNVRZPMNCCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=NN2)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545489 |

Source

|

| Record name | 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one | |

CAS RN |

105543-87-1 |

Source

|

| Record name | 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)

![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)

![1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole](/img/structure/B1315502.png)